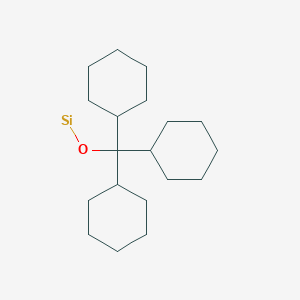
Butyrophenone, 4-morpholino-2',4',6'-trimethoxy-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is a chemical compound that belongs to the butyrophenone class This class of compounds is known for its diverse applications, particularly in the field of medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride typically involves the reaction of a butyrophenone derivative with morpholine and trimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the hydrochloride salt form of the compound.
化学反应分析
Types of Reactions
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on dopamine receptors, particularly the D2 receptor, which plays a crucial role in the regulation of neurotransmission. By modulating these receptors, the compound can influence various physiological processes, including mood, cognition, and motor function.
相似化合物的比较
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.
Droperidol: Another butyrophenone compound used for its antiemetic and sedative properties.
Bromperidol: A first-generation antipsychotic similar to haloperidol.
Uniqueness
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenone derivatives. The presence of morpholino and trimethoxy groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
35535-29-6 |
|---|---|
分子式 |
C17H26ClNO5 |
分子量 |
359.8 g/mol |
IUPAC 名称 |
4-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)5-4-6-18-7-9-23-10-8-18;/h11-12H,4-10H2,1-3H3;1H |
InChI 键 |
DWXAPHYWKQFGGK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCOCC2)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)






![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)



